(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide

Catalog No.
S14018132
CAS No.
M.F
C12H17NO3S
M. Wt
255.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonami...

Product Name

(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide

IUPAC Name

(E)-N-(3-methoxypropyl)-2-phenylethenesulfonamide

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

InChI

InChI=1S/C12H17NO3S/c1-16-10-5-9-13-17(14,15)11-8-12-6-3-2-4-7-12/h2-4,6-8,11,13H,5,9-10H2,1H3/b11-8+

InChI Key

MEMVHCXBJIIDBV-DHZHZOJOSA-N

Canonical SMILES

COCCCNS(=O)(=O)C=CC1=CC=CC=C1

Isomeric SMILES

COCCCNS(=O)(=O)/C=C/C1=CC=CC=C1

(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide is a sulfonamide compound characterized by its unique structure, which includes a phenylethene backbone and a sulfonamide functional group. The compound features an (E) configuration, indicating that the highest priority substituents on either end of the double bond are on opposite sides. The presence of the methoxypropyl group enhances its solubility and potentially influences its biological activity. Sulfonamides, in general, are known for their broad-spectrum antibacterial properties and have been utilized in various therapeutic applications.

, including:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom.
  • Acid-Base Reactions: The sulfonamide nitrogen atom can act as a weak base, allowing it to participate in acid-base reactions.
  • Formation of Sulfonylureas: Through reaction with isocyanates or amines, sulfonamides can form sulfonylureas, which are important in diabetes treatment.

For (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide, specific reactions would depend on the reactivity of the methoxypropyl and phenylethene moieties, which could lead to various derivatives through functionalization.

The synthesis of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide can be achieved through several methods:

  • Condensation Reaction: A common approach involves the condensation of 2-phenylethenesulfonyl chloride with 3-methoxypropylamine under basic conditions to yield the desired sulfonamide.
  • Reflux Method: The reaction can be conducted in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the sulfonamide linkage.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, providing a more efficient synthetic route.

(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide has potential applications in:

  • Pharmaceuticals: As an antibacterial agent or as a precursor for developing new drugs targeting bacterial infections.
  • Agricultural Chemicals: Its antimicrobial properties may extend to agricultural applications as a pesticide or fungicide.
  • Research: Used as a chemical probe in biological studies to understand sulfonamide interactions within biological systems.

Interaction studies involving (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide could focus on:

  • Protein Binding: Investigating how this compound binds to target proteins involved in bacterial metabolism.
  • Synergistic Effects: Assessing whether it exhibits synergistic effects when combined with other antibiotics or therapeutic agents.
  • Toxicological Assessments: Evaluating potential toxic effects on human cells or model organisms to determine safety profiles.

Several compounds share structural similarities with (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
SulfanilamideContains an aniline groupFirst synthetic antibacterial drug
SulfadiazineContains a pyrimidine ringUsed for treating infections; known for allergic reactions
SulfamethoxazoleContains a methoxazole moietyBroad-spectrum antibiotic; used in combination therapies
(E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamideFeatures methoxypropyl and phenylethenePotentially unique pharmacological profile due to configuration and substituents

The uniqueness of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide lies in its specific substituents and configuration, which may influence its biological activity and therapeutic potential compared to other sulfonamides. Further research into its synthesis and biological evaluation is warranted to fully understand its capabilities and applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.09291458 g/mol

Monoisotopic Mass

255.09291458 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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